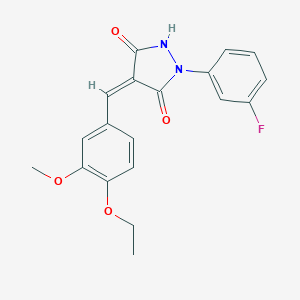![molecular formula C18H22ClNO3 B283706 2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol](/img/structure/B283706.png)
2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol is a chemical compound that belongs to the family of β-adrenergic receptor agonists. It is also known as salbutamol hemisulfate or albuterol sulfate. This compound has been widely used in the treatment of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis.
Mechanism of Action
The mechanism of action of 2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol involves the activation of β-adrenergic receptors in the airways. This leads to the activation of adenylate cyclase, which in turn increases the intracellular levels of cyclic adenosine monophosphate (cAMP). The increased levels of cAMP lead to the relaxation of the smooth muscles of the airways, resulting in bronchodilation. This compound also has anti-inflammatory properties that help to reduce the inflammation of the airways.
Biochemical and Physiological Effects
2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol has several biochemical and physiological effects. It acts as a bronchodilator by relaxing the smooth muscles of the airways. It also has anti-inflammatory properties that help to reduce the inflammation of the airways. This compound increases the intracellular levels of cAMP, which leads to the relaxation of the smooth muscles of the airways. It also increases the secretion of mucus, which helps to clear the airways.
Advantages and Limitations for Lab Experiments
2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol has several advantages for lab experiments. It is a well-established compound that has been extensively studied for its therapeutic potential in the treatment of respiratory diseases. It is also readily available and can be easily synthesized in the laboratory. However, this compound has some limitations for lab experiments. It is a potent bronchodilator, which can make it difficult to study its effects on the airways in vitro. It also has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments.
Future Directions
There are several future directions for the study of 2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol. One area of research is the development of new drug formulations that can improve its therapeutic efficacy. Another area of research is the study of its effects on different cell types in the airways. This can help to identify new targets for the treatment of respiratory diseases. Additionally, the study of the molecular mechanisms underlying the anti-inflammatory properties of this compound can lead to the development of new anti-inflammatory drugs. Finally, the study of the long-term effects of this compound on the airways can help to improve our understanding of its safety and efficacy for the treatment of respiratory diseases.
Conclusion
2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol is a well-established compound that has been extensively studied for its therapeutic potential in the treatment of respiratory diseases. It acts as a bronchodilator by relaxing the smooth muscles of the airways and has anti-inflammatory properties that help to reduce the inflammation of the airways. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new drug formulations, the study of its effects on different cell types in the airways, and the study of its long-term effects on the airways.
Synthesis Methods
The synthesis of 2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol involves the reaction of 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde with 2-aminoethanol in the presence of a catalyst. The reaction takes place under mild conditions and yields a white crystalline product. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-({4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol has been extensively studied for its therapeutic potential in the treatment of respiratory diseases. It acts as a bronchodilator by relaxing the smooth muscles of the airways. It also has anti-inflammatory properties that help to reduce the inflammation of the airways. Due to its therapeutic potential, this compound has been used in the development of various drug formulations for the treatment of respiratory diseases.
properties
Molecular Formula |
C18H22ClNO3 |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-[[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol |
InChI |
InChI=1S/C18H22ClNO3/c1-2-22-18-11-14(12-20-9-10-21)7-8-17(18)23-13-15-5-3-4-6-16(15)19/h3-8,11,20-21H,2,9-10,12-13H2,1H3 |
InChI Key |
CXDRELOCLCVNTN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCCO)OCC2=CC=CC=C2Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCO)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(4-fluoroanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283623.png)
![(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283625.png)
![(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283626.png)
![1-(2-bromophenyl)-3-[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]urea](/img/structure/B283628.png)


![2-chloro-5-[[(Z)-[1-(4-chloro-3-methoxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoic acid](/img/structure/B283635.png)
![1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B283637.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-4-[(3-chloro-4-methoxyanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283638.png)
![(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one](/img/structure/B283640.png)
![(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283641.png)
![4-[[(Z)-[1-(4-bromo-2-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-N,N-diethylbenzenesulfonamide](/img/structure/B283642.png)
![methyl 5-[[(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-2-chlorobenzoate](/img/structure/B283643.png)
![propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283644.png)